N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid

Description

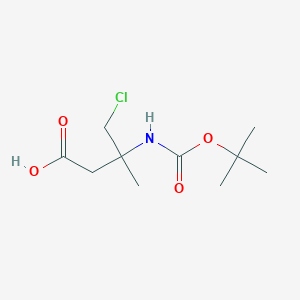

N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid is a chiral, Boc-protected amino acid derivative characterized by a branched aliphatic chain with a chlorine atom and a methyl group at the 3- and 4-positions, respectively. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during synthetic processes.

Properties

IUPAC Name |

4-chloro-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO4/c1-9(2,3)16-8(15)12-10(4,6-11)5-7(13)14/h5-6H2,1-4H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAGTRVHFWPTKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC(=O)O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid typically involves the protection of the amine group with a Boc group. This can be achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for Boc-protected amino acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and solid acid catalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield the corresponding alcohol.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), methanol, oxalyl chloride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products:

Deprotection: Free amine.

Substitution: Substituted amino acids.

Reduction: Alcohol derivatives.

Scientific Research Applications

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of derivatives related to N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid. For instance, compounds derived from this structure have shown promising results against various bacterial strains:

| Compound | Growth Inhibition (mm) | Target Organism |

|---|---|---|

| 3 | 15 | Enterococcus faecium E5 |

| 4 | 10 | Staphylococcus aureus ATCC 6538 |

| 4 | 9 | Bacillus subtilis ATCC 6683 |

These results indicate that certain derivatives exhibit moderate antibacterial activity, particularly against Gram-positive bacteria .

Neutral Endopeptidase Inhibition

This compound has been identified as a potential inhibitor of neutral endopeptidase (NEP), an enzyme involved in the degradation of biologically active peptides such as atrial natriuretic factors (ANF). Inhibition of NEP can lead to enhanced diuretic and natriuretic effects, making this compound relevant for treating cardiovascular disorders such as hypertension and congestive heart failure .

Cardiovascular Disorders

The modulation of NEP activity through this compound could provide therapeutic benefits in managing conditions like:

- Hypertension

- Renal insufficiency

- Congestive heart failure

- Pulmonary edema

The compound's ability to prolong the action of ANF suggests its utility in developing new antihypertensive agents .

Pain Management

Additionally, due to its role as an enkephalinase inhibitor, this compound may also be explored for pain management therapies. By preventing the breakdown of enkephalins, it could enhance analgesic effects, providing a novel approach to pain relief .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound and its derivatives:

- Study on Antimicrobial Efficacy : A recent investigation demonstrated that specific derivatives exhibited significant growth inhibition against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .

- NEP Inhibition Study : Research highlighted the compound's ability to inhibit NEP effectively in vitro, indicating its potential for treating cardiovascular diseases through enhanced peptide activity .

Mechanism of Action

The mechanism of action of N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amine functionality, allowing for selective reactions at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, making it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid with structurally or functionally related Boc-protected amino acids and derivatives, emphasizing molecular features, applications, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Steric and Electronic Effects The chlorine and methyl groups in N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid introduce steric bulk and electronic modulation absent in simpler derivatives like N-Boc-β-alanine. This may reduce nucleophilicity at the β-carbon compared to unsubstituted analogs, impacting reactivity in coupling reactions . In contrast, 3-N-Boc-aminophenylboronic acid leverages a planar boronic acid group for cross-coupling reactions, a functionality absent in the target compound .

Applications in Synthesis N-Boc-β-alanine is utilized in organogelators due to its hydrogen-bonding amide groups and hydrocarbon/fluorocarbon compatibility . The target compound’s halogen and methyl groups may hinder gelation but enhance utility in stereoselective catalysis. Fmoc-Dab(Boc)-OH and related diamino acids are critical for introducing branching points in peptides, whereas the target compound’s chloro-methyl motif could enable unique secondary structure induction .

Stability and Handling Boc-protected compounds like Boc-amino-oxyacetic acid are typically stable under basic conditions but require acidic deprotection (e.g., TFA). The chloro-methyl substituents in the target compound may alter solubility in organic solvents compared to phenylboronic or oxyacetate derivatives .

Table 2: Physicochemical Properties

Research Implications and Gaps

- Safety Considerations: Limited toxicological data for halogenated Boc-amino acids necessitate rigorous safety studies, as highlighted in SDS guidelines .

- Comparative Advantages: Unlike phenylboronic or diamino analogs, the target compound’s aliphatic halogenation may enhance hydrophobicity for membrane-penetrating therapeutics.

Biological Activity

N-Boc-(+/-)-3-amino-4-chloro-3-methylbutanoic acid is a compound of significant interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This process enhances the stability and reactivity of the compound during subsequent reactions. A common synthetic route includes:

- Starting Material : 3-methyl-2-butenoic acid.

- Reagents : Sodium azide, acetic acid.

- Procedure : The reaction mixture is stirred and heated to facilitate the formation of the desired product, followed by purification steps such as extraction and drying.

This method has been refined to ensure high yields and purity, making it suitable for further biological evaluations .

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Its structural features allow it to interact with various biological targets, which can lead to significant therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound show promising antimicrobial properties. For instance, compounds similar in structure have demonstrated moderate antibacterial activity against Gram-positive bacteria and fungi. The presence of the chloro group enhances its potency by potentially disrupting bacterial cell membranes or inhibiting essential enzymatic processes .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including colon and melanoma cells. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of critical signaling pathways that promote cell proliferation .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- Antimicrobial Efficacy :

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50/Activity Level |

|---|---|---|

| Cytotoxicity | HCT-116 (Colon Carcinoma) | 9.8 µg/mL |

| Cytotoxicity | SK-MEL-2 (Melanoma) | 5.9 µg/mL |

| Antibacterial | Gram-positive bacteria | Comparable to Streptomycin |

| Antifungal | C. albicans | Moderate activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid while preserving stereochemical integrity?

- Methodology :

- The Boc protection of the amine group is typically achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaOH or DMAP in THF/water mixtures) .

- Chlorination at the 4-position may involve nucleophilic substitution (e.g., using SOCl₂ or PCl₃) on a precursor with a hydroxyl or activated leaving group.

- Racemic mixtures often arise from non-stereoselective alkylation or halogenation steps. To minimize undesired stereoisomers, consider kinetic control via low-temperature reactions or chiral auxiliaries during synthesis .

Q. How can researchers validate the purity and structural identity of N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid post-synthesis?

- Methodology :

- HPLC : Use reverse-phase C18 columns with UV detection (210–260 nm) to assess purity. Mobile phases: Acetonitrile/water with 0.1% TFA .

- NMR : Key signals include the Boc tert-butyl group (1.4 ppm, singlet), methyl protons (1.2–1.5 ppm), and carboxylic acid protons (12–13 ppm, broad) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks corresponding to the molecular weight (e.g., ~292 g/mol for C₁₁H₁₉ClNO₄).

Q. What storage conditions are recommended to prevent degradation of this compound?

- Methodology :

- Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Avoid prolonged exposure to moisture or acidic/basic environments .

Advanced Research Questions

Q. How does the steric hindrance from the 3-methyl and 4-chloro substituents influence coupling efficiency in peptide synthesis?

- Methodology :

- Steric bulk at the 3- and 4-positions may reduce reactivity in standard coupling reagents (e.g., EDC/HOBt). Optimize by using stronger activators like HATU or PyBOP, or elevated temperatures (40–50°C) .

- Monitor coupling yields via LC-MS or ninhydrin tests for unreacted amines.

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for derivatives of this compound?

- Methodology :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution with hexane/IPA mixtures .

- Circular Dichroism (CD) : Compare CD spectra of synthesized batches with enantiopure standards to identify discrepancies in optical activity.

Q. How can racemization during Boc deprotection be minimized in acidic environments?

- Methodology :

- Use mild acids (e.g., 10% TFA in DCM at 0°C) instead of HCl/dioxane. Add scavengers like triisopropylsilane (TIPS) to quench carbocation intermediates that promote racemization .

- Monitor enantiomeric integrity via chiral HPLC before and after deprotection.

Q. What computational methods predict the conformational stability of N-Boc-(±)-3-amino-4-chloro-3-methylbutanoic acid in solution?

- Methodology :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to model rotamer populations of the Boc group and substituents. Compare with NOESY NMR data to validate intramolecular interactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of this compound in polar aprotic solvents?

- Resolution :

- Solubility varies with crystallinity and hydration state. Pre-dry the compound under high vacuum (<0.1 mmHg) for 24 hours before testing. Use DMSO or DMF with 1–5% acetic acid to enhance solubility .

Q. How can researchers reconcile discrepancies in reported NMR chemical shifts for the Boc group?

- Resolution :

- Chemical shifts are sensitive to solvent (e.g., DMSO-d₆ vs. CDCl₃) and concentration. Standardize NMR acquisition parameters and reference to TMS or residual solvent peaks .

Avoided Commercial/Industrial Topics

- Excluded: Pricing, bulk synthesis protocols, industrial-scale purification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.